molecular formula C9H11N3O3 B12902166 (3R)-1-(6-nitropyridin-3-yl)pyrrolidin-3-ol CAS No. 921592-88-3

(3R)-1-(6-nitropyridin-3-yl)pyrrolidin-3-ol

Cat. No.: B12902166
CAS No.: 921592-88-3
M. Wt: 209.20 g/mol
InChI Key: ZUHDWUYCYKDTAC-MRVPVSSYSA-N
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Description

(3R)-1-(6-nitropyridin-3-yl)pyrrolidin-3-ol is a chiral compound featuring a pyrrolidine ring substituted with a nitropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-(6-nitropyridin-3-yl)pyrrolidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and 6-nitropyridine.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be formed through cyclization reactions involving appropriate precursors.

    Substitution Reactions: The nitropyridine moiety is introduced through substitution reactions, often involving nucleophilic aromatic substitution (S_NAr) or other suitable methods.

    Chiral Resolution: The chiral center at the 3-position of the pyrrolidine ring can be resolved using chiral catalysts or by employing chiral starting materials.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(3R)-1-(6-nitropyridin-3-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, yielding (3R)-1-(6-aminopyridin-3-yl)pyrrolidin-3-ol.

    Substitution: The compound can participate in substitution reactions, particularly at the nitropyridine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as hydrogen gas (H_2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH_4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while oxidation may produce various oxidized species.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or as a pharmacophore in drug design.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of (3R)-1-(6-nitropyridin-3-yl)pyrrolidin-3-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3R)-1-(6-aminopyridin-3-yl)pyrrolidin-3-ol: A reduced form of the compound with an amino group instead of a nitro group.

    (3R)-1-(6-chloropyridin-3-yl)pyrrolidin-3-ol: A halogenated derivative with a chlorine atom at the 6-position of the pyridine ring.

    (3R)-1-(6-methylpyridin-3-yl)pyrrolidin-3-ol: A methylated derivative with a methyl group at the 6-position of the pyridine ring.

Uniqueness

(3R)-1-(6-nitropyridin-3-yl)pyrrolidin-3-ol is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The chiral center at the 3-position of the pyrrolidine ring also adds to its uniqueness, allowing for enantioselective interactions in biological systems.

Properties

CAS No.

921592-88-3

Molecular Formula

C9H11N3O3

Molecular Weight

209.20 g/mol

IUPAC Name

(3R)-1-(6-nitropyridin-3-yl)pyrrolidin-3-ol

InChI

InChI=1S/C9H11N3O3/c13-8-3-4-11(6-8)7-1-2-9(10-5-7)12(14)15/h1-2,5,8,13H,3-4,6H2/t8-/m1/s1

InChI Key

ZUHDWUYCYKDTAC-MRVPVSSYSA-N

Isomeric SMILES

C1CN(C[C@@H]1O)C2=CN=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1CN(CC1O)C2=CN=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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